5-Mesyl-2-[(2-nitrophenyl)thio]aniline
Description
The exploration of multifaceted organic compounds is a cornerstone of innovation in chemical science. 5-Mesyl-2-[(2-nitrophenyl)thio]aniline emerges as a molecule of interest due to its unique structural amalgamation of a substituted aniline (B41778) core with organosulfur and nitroaromatic functionalities. Understanding its significance requires a foundational appreciation of the chemical families it represents.
Substituted anilines are a pivotal class of organic compounds derived from aniline, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by other functional groups. These modifications can dramatically alter the electronic properties, reactivity, and biological activity of the parent molecule. In organic synthesis, substituted anilines serve as versatile building blocks for the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Their utility stems from the reactivity of the amino group, which can undergo a variety of transformations such as diazotization, acylation, and alkylation.
From a chemical biology perspective, the aniline scaffold is a common feature in many biologically active compounds. The nature and position of the substituents can fine-tune the pharmacological profile of a molecule, influencing its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. The strategic incorporation of different functional groups onto the aniline ring allows medicinal chemists to modulate the therapeutic effects of drug candidates.
The presence of both organosulfur and nitroaromatic functionalities in this compound imparts a rich chemical character to the molecule.
Organosulfur Compounds: These are organic compounds containing carbon-sulfur bonds. The versatility of sulfur, with its ability to exist in various oxidation states, leads to a diverse range of functional groups, including thioethers (sulfides), sulfoxides, sulfones, and sulfonamides. Organosulfur compounds are integral to many areas of chemical research. In medicinal chemistry, sulfur-containing heterocycles and functional groups are present in numerous approved drugs, contributing to their therapeutic efficacy. nih.gov The thioether linkage, as seen in the target molecule, can influence molecular conformation and lipophilicity, which are critical parameters for drug design. Furthermore, the mesyl (methanesulfonyl) group is a strong electron-withdrawing group that can enhance the biological activity or modify the physicochemical properties of a parent molecule.
Nitroaromatic Compounds: These compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are of significant industrial and academic importance. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This reactivity is extensively exploited in organic synthesis. In the realm of medicinal chemistry, nitroaromatic compounds have been investigated for a wide range of therapeutic applications, including as antibacterial and anticancer agents. nih.govnih.govmdpi.com The biological activity of many nitroaromatic drugs is often linked to the bioreduction of the nitro group within target cells, leading to the formation of reactive species that can induce cellular damage. nih.gov
While direct and extensive academic research specifically focused on this compound is not widely present in publicly accessible literature, its structural motifs are found in compounds of significant interest, particularly within patent literature concerning the synthesis of agrochemicals and pharmaceuticals.
The broader class of 2-nitro-5-(phenylthio)-anilines, to which the subject compound belongs, are recognized as valuable intermediates. For instance, patents describe the use of such compounds in the preparation of herbicides and agents for treating diseases caused by worms. The general synthetic strategy often involves the reaction of a 5-chloro-2-nitroaniline (B48662) with a thiophenol derivative. The presence of the mesyl group in this compound suggests a focus on modulating the electronic and solubility properties of the aniline ring system for subsequent chemical transformations or to influence the biological activity of a final product.
Analogues of this compound, particularly diaryl thioethers containing nitro and sulfonyl groups, are of interest in medicinal chemistry. The combination of these functional groups can lead to compounds with diverse pharmacological profiles. Research into related structures often explores their potential as inhibitors of specific enzymes or as modulators of cellular pathways. For example, the diaryl sulfide (B99878) scaffold is a key feature in various biologically active molecules, and the introduction of nitro and mesyl groups can be a strategy to enhance potency or selectivity.
The academic landscape for closely related analogues indicates a continued interest in the synthesis and biological evaluation of complex anilines. The synthetic methodologies to create such multi-functionalized molecules are continually being refined, often employing transition-metal-catalyzed cross-coupling reactions to form the carbon-sulfur bond. The characterization of these compounds typically involves a suite of spectroscopic and analytical techniques to confirm their structure and purity.
While a detailed research profile for this compound is yet to emerge in peer-reviewed academic journals, its chemical structure places it at the intersection of several important areas of chemical research. Future investigations into this compound and its close analogues could reveal novel applications in materials science, medicinal chemistry, or as a specialized building block in organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O₄S₂ |
| Molecular Weight | 324.38 g/mol |
| CAS Number | 93778-19-9 |
| Appearance | Not explicitly reported in academic literature; likely a solid at room temperature. |
| Solubility | Not explicitly reported in academic literature. |
Table 2: Constituent Functional Groups and Their Significance
| Functional Group | Chemical Structure | Significance in Chemical Research |
| Aniline (substituted) | -C₆H₄NH₂ | Versatile synthetic intermediate; common scaffold in bioactive molecules. |
| Thioether (Sulfide) | -S- | Influences molecular conformation and lipophilicity; present in various pharmaceuticals. |
| Mesyl (Methanesulfonyl) | -SO₂CH₃ | Strong electron-withdrawing group; can modify physicochemical and biological properties. |
| Nitroaromatic | -C₆H₄NO₂ | Key functionality in synthesis and medicinal chemistry; can be a pharmacophore. |
Structure
3D Structure
Properties
CAS No. |
93778-19-9 |
|---|---|
Molecular Formula |
C13H12N2O4S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-methylsulfonyl-2-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C13H12N2O4S2/c1-21(18,19)9-6-7-12(10(14)8-9)20-13-5-3-2-4-11(13)15(16)17/h2-8H,14H2,1H3 |
InChI Key |
QVTHYCXLXGKSTI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Mesyl 2 2 Nitrophenyl Thio Aniline
Strategies for the Construction of the 5-Mesyl-2-[(2-nitrophenyl)thio]aniline Core Structure
The synthesis of the complex scaffold of this compound, a molecule featuring an aniline (B41778) core substituted with both a thioether and a sulfonyl group, requires a multi-step approach. The construction strategy typically involves the sequential introduction of the key functional groups onto a suitably pre-functionalized aniline or benzene (B151609) ring. The order of these transformations is critical to manage regioselectivity and functional group compatibility.
Precursor Synthesis and Halogenated Aniline Intermediates
The foundation for synthesizing the target molecule lies in the selection and preparation of an appropriate starting material. Halogenated aromatic compounds, particularly anilines, are versatile precursors in organic synthesis, serving as key building blocks for cross-coupling reactions and nucleophilic aromatic substitutions. nih.gov The amino group of aniline is a strong activating, ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com This inherent reactivity must be managed to achieve the desired substitution pattern.
Classical methods for preparing aryl halides can be complicated with electron-rich substrates like aniline, often leading to issues with regioselectivity. nih.gov Therefore, synthetic strategies often begin with a nitrobenzene (B124822) derivative, where the nitro group acts as a meta-director and can be reduced to an aniline at a later stage. chemistrysteps.comresearchgate.net A common route involves the use of a di-halogenated precursor, such as 5-chloro-2-nitroaniline (B48662), which can be reacted sequentially. google.com The synthesis of such halogenated anilines can be achieved through various methods, including the treatment of N,N-dialkylaniline N-oxides with thionyl halides, which provides a practical route to electron-rich aryl halides. nih.gov
Table 1: Examples of Halogenated Aniline Precursors and Synthesis Methods
| Precursor Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| Halogenated Anilines | Treatment of N,N-dialkylaniline N-oxides with thionyl halides (SOBr₂ or SOCl₂) | Allows for selective para-bromination or ortho-chlorination of N,N-dialkylanilines. | nih.gov |
| 5-Chloro-2-nitroaniline | Chlorine-amine exchange from 2,4-dichloronitrobenzene (B57281) with ammonia (B1221849). | Provides a precursor with differentiated halogen positions for sequential reactions. | google.com |
| General Anilines | Reduction of the corresponding nitro compound (e.g., using Zn, Sn, or Fe with HCl). | A fundamental method for preparing primary aromatic amines from readily available nitroaromatics. | chemistrysteps.comresearchgate.net |
Introduction of the (2-Nitrophenyl)thio Moiety
The formation of the diaryl thioether linkage is a pivotal step in constructing the target molecule's core. This C-S bond formation is typically accomplished by reacting a halogenated precursor with a suitable thiophenol. In this specific synthesis, an activated aryl halide, such as 5-chloro-2-nitroaniline, is reacted with 2-nitrothiophenol.
This transformation can be achieved through several established methods. A common approach involves nucleophilic aromatic substitution, where the thiolate anion, generated from the thiophenol using a base, displaces a halide on the aniline ring. Various bases and solvent systems have been employed to facilitate this reaction, including potassium carbonate in dimethylformamide (DMF) or potassium hydroxide (B78521) in ethanol. google.com The reaction of 5-chloro-2-nitroanilines with thiophenols in the presence of ammonia and a solvent has also been shown to produce 2-nitro-5-(phenylthio)-anilines in high yields. google.com
Table 2: Conditions for Thioether Formation
| Aryl Halide | Thiol | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Chloro-2-nitroaniline | Thiophenol | Potassium carbonate, DMF, reflux | 77-88% | google.com |
| 5-Chloro-2-nitroaniline | Thiophenol | Potassium hydroxide, Ethanol, reflux | 80-83% | google.com |
| 5-Chloro-2-nitroaniline | Thiophenol | Ammonia, Isopropanol, 60°C | >95% | google.com |
| 2-Bromoiodobenzene | 2,4-Dimethylthiophenol | Palladium catalyst, phosphine (B1218219) ligand | N/A | google.com |
Elaboration of the Mesyl Group
The final key structural feature to be installed is the mesyl (methanesulfonyl) group at the 5-position of the aniline ring. The conversion of an alcohol's hydroxyl group into a mesylate is a common strategy to create a good leaving group. masterorganicchemistry.comyoutube.com However, for aromatic systems, the direct introduction of the sulfonyl group onto the ring is required.
Direct sulfonylation of anilines represents an efficient method for forming the C-S bond. nih.gov This can be achieved by reacting the aniline derivative with a sulfonylating agent. Classical methods often involve electrophilic aromatic substitution with sulfonyl chlorides, but these can require harsh conditions like high temperatures and the use of Lewis or Brønsted acids. nih.gov
More recent and milder methods have been developed. One such approach involves the reaction of aniline derivatives with sulfinate salts, such as sodium methanesulfinate, which can generate sulfonyl radicals. nih.govmdpi.com These radicals then react with the aniline to form the desired sulfone. This process can be mediated by visible-light photoredox catalysis, offering a mild reaction pathway that avoids the need for pre-functionalization of the aniline. nih.govchemistryviews.org
The reaction of amines with sulfonyl chlorides in the absence of a solvent is another approach. semanticscholar.org For aniline itself, the sulfonylation with p-toluenesulfonyl chloride can be exothermic and proceed without a catalyst, though amines with electron-withdrawing groups may require one. semanticscholar.org
Advanced Synthetic Approaches to this compound and Derivatives
Modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile methodologies. Catalytic systems and energy-input technologies like microwave irradiation have become instrumental in the synthesis of complex organic molecules, including thioethers and sulfones.
Catalytic Reaction Systems in Thioether and Sulfonyl Group Formation
Catalysis offers powerful tools for forming the C-S bonds necessary for the thioether and sulfonyl moieties.
For thioether formation , transition metal-catalyzed cross-coupling reactions are highly effective. Copper-catalyzed systems, often in combination with ligands like oxalic diamide, are capable of coupling thiols with aryl bromides and even less reactive aryl chlorides to form thioethers in good to excellent yields. researchgate.net Dual-catalytic systems have also been developed for the ortho-thioarylation of anilines, which can then be cyclized to form phenothiazines. rsc.org In some cases, thioethers can be formed from anilines and thiols under blue LED irradiation without the need for a photocatalyst. acs.org
For sulfonyl group formation , various catalytic methods have emerged as alternatives to traditional harsh conditions. Photoredox catalysis using iridium-based catalysts enables the sulfonylation of aniline derivatives with sulfinate salts under mild, visible-light conditions. nih.govchemistryviews.org This method relies on the generation of sulfonyl radicals that couple with the aniline. researchgate.net Additionally, heterogeneous copper catalysts derived from biomass have been used to achieve the remote C-H sulfonylation of anilines with sodium sulfinates at room temperature, offering an environmentally friendly and recyclable catalytic system. mdpi.com
Table 3: Comparison of Catalytic Systems for C-S Bond Formation
| Bond Type | Catalytic System | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Thioether (C-S) | Copper/Oxalic Diamide | Aryl bromides/chlorides + Thiols | Effective for unactivated aryl chlorides. | researchgate.net |
| Thioether (C-S) | Visible Light (Photocatalyst-free) | Anilines + Thiols | Mild, solvent-free conditions. | acs.org |
| Sulfonyl (C-SO₂) | Iridium Photoredox Catalyst | Anilines + Sulfinate Salts | Mild conditions, avoids pre-functionalization. | nih.govchemistryviews.org |
| Sulfonyl (C-SO₂) | Biomass-derived Copper Catalyst | Anilines + Sodium Sulfinates | Recyclable, room temperature, heterogeneous catalyst. | mdpi.com |
Microwave-Assisted Organic Synthesis of Related Structures
Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic structures and derivatives related to the building blocks of this compound.
The synthesis of thioether derivatives containing moieties like 1,2,4-triazole (B32235) has been shown to be highly efficient under microwave irradiation, with reactions completing in minutes rather than hours. nih.govmdpi.com For example, a reaction that took 27 hours with conventional heating was completed in just 30 minutes under microwave conditions with a high yield. nih.gov Similarly, microwave-assisted amidation of thioesters provides a green, solvent-free method for creating amide bonds rapidly. rsc.org
The synthesis of sulfonamides , which are structurally related to sulfones, also benefits significantly from microwave assistance. A microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts using 2,4,6-trichloro- nih.govmdpi.comresearchgate.net-triazine (TCT) as an activating agent dramatically reduces reaction times and improves yields. organic-chemistry.orgamazonaws.com The synthesis of pyrazoline-benzenesulfonamide derivatives has also been successfully achieved for the first time using microwave irradiation. nih.gov These examples underscore the potential of microwave technology to streamline the multi-step synthesis of complex molecules like this compound by accelerating key bond-forming steps. nih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Thioether Synthesis | Several hours | 33-90 seconds | Remarkable (e.g., 82% yield) | nih.gov |
| Thioether Synthesis (NaOH/DMF/H₂O) | 8 hours | 15 minutes | Higher (e.g., 81% vs 65%) | mdpi.com |
| Sulfonamide Synthesis | N/A | ~30 minutes (2 steps) | High yields, simplified purification | organic-chemistry.orgamazonaws.com |
| Pyrazoline-benzenesulfonamide Synthesis | N/A (first synthesis) | 7 minutes | Successful synthesis achieved | nih.gov |
Derivatization and Functional Group Interconversions of this compound
The presence of the primary aromatic amine, the electron-withdrawing mesyl group, and the reducible nitro group on the same molecular scaffold allows for selective chemical modifications. The reactivity of each functional group can be modulated by the appropriate choice of reagents and reaction conditions, enabling a systematic approach to the synthesis of more complex molecules.
Chemical Modifications of the Aniline Nitrogen
The aniline nitrogen in this compound is a primary nucleophilic center and can readily undergo a range of chemical modifications. Due to the high reactivity of the amino group in electrophilic aromatic substitution, it is often necessary to protect it to achieve selective transformations on other parts of the molecule. libretexts.org
One of the most common modifications is acylation , such as acetylation, to form the corresponding amide. libretexts.org This transformation is typically achieved by treating the aniline with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The resulting acetanilide (B955) is less susceptible to oxidation and its activating effect on the aromatic ring is attenuated, allowing for more controlled subsequent reactions.
Alkylation of the aniline nitrogen is another potential modification, leading to the formation of secondary or tertiary amines. However, controlling the degree of alkylation can be challenging.
Below is a table summarizing typical acylation reactions that could be applied to the aniline nitrogen of this compound, based on general procedures for anilines.
| Reagent | Product | Typical Conditions | Notes |
| Acetic Anhydride | N-(5-Mesyl-2-[(2-nitrophenyl)thio]phenyl)acetamide | Pyridine, Room Temperature | Commonly used to protect the amino group. |
| Benzoyl Chloride | N-(5-Mesyl-2-[(2-nitrophenyl)thio]phenyl)benzamide | Aqueous NaOH, Schotten-Baumann conditions | Provides a benzoyl-protected amine. |
This data is illustrative and based on general chemical principles of aniline reactions.
Transformations Involving the Sulfonyl Moiety
The methylsulfonyl (mesyl) group is generally a stable and electron-withdrawing substituent. Transformations involving the cleavage of the C-S bond of an aryl methyl sulfone are challenging and typically require harsh reaction conditions. However, in specific molecular contexts, the mesyl group can act as a leaving group or be otherwise transformed. For instance, in some heterocyclic systems, the elimination of a methylsulfonyl group has been observed.
While direct displacement of the mesyl group on an unsubstituted aromatic ring is not a common transformation, its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring to which it is attached, particularly in nucleophilic aromatic substitution reactions at other positions.
Research into the specific transformations of the mesyl group in the context of this compound is not widely documented, suggesting that modifications at the aniline and nitro functionalities are more synthetically accessible.
Reactions at the Nitrophenyl Substituent
The nitro group on the 2-nitrophenyl ring is highly susceptible to reduction, offering a reliable and versatile handle for functional group interconversion. The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic synthesis. wikipedia.org
The most common transformation is the reduction of the nitro group to a primary amine , which can be achieved using a variety of reducing agents. This opens up a pathway to a new set of derivatives with a diamino diphenyl sulfide (B99878) scaffold. The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.
Metal-based Reductions: Utilizing metals like iron, zinc, or tin in acidic media.
Sulfide-based Reductions: Reagents such as sodium sulfide (Na2S) can be used for selective reductions.
The selective reduction of the nitro group in the presence of the thioether and sulfonyl groups is generally feasible under appropriate conditions.
The following table outlines common reagents for the reduction of the nitro group and their typical outcomes.
| Reagent | Product | Typical Conditions | Selectivity |
| H₂, Pd/C | 2-[(2-Aminophenyl)thio]-5-mesylaniline | Methanol, Room Temperature | Highly efficient and clean. |
| Fe, HCl | 2-[(2-Aminophenyl)thio]-5-mesylaniline | Ethanol/Water, Reflux | Cost-effective and widely used. |
| SnCl₂, HCl | 2-[(2-Aminophenyl)thio]-5-mesylaniline | Ethanol, Reflux | Mild conditions. |
| Na₂S | 2-[(2-Aminophenyl)thio]-5-mesylaniline | Aqueous Ethanol, Reflux | Can offer selectivity in some cases. |
This data represents common methodologies for nitro group reduction and is applicable to the target compound.
In addition to complete reduction to the amine, partial reduction to the corresponding hydroxylamine (B1172632) or azo compound can also be achieved by carefully selecting the reducing agent and controlling the reaction conditions. wikipedia.org
Spectroscopic and Structural Elucidation of 5 Mesyl 2 2 Nitrophenyl Thio Aniline and Its Derivatives
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For 5-Mesyl-2-[(2-nitrophenyl)thio]aniline, which has a molecular weight of 324.376 g/mol , the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. sielc.com
A proposed fragmentation pattern for this compound could involve cleavage at the C-S or S-N bonds, leading to fragments representing the substituted aniline (B41778) and nitrophenyl moieties. The presence of the electron-withdrawing mesyl and nitro groups would influence the stability of the resulting fragment ions.
Hypothetical Fragmentation Data:
| Fragment Description | Possible m/z |
| Molecular Ion [M]⁺ | 324 |
| Loss of NO₂ | 278 |
| Loss of SO₂CH₃ | 245 |
| Cleavage at C-S bond (nitrophenyl side) | 154 |
| Cleavage at C-S bond (aniline side) | 170 |
This table is hypothetical and intended for illustrative purposes, as specific experimental data was not found in the search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For this compound, the UV-Vis spectrum is expected to be complex due to the presence of multiple chromophores, including the nitro-substituted benzene (B151609) ring and the mesyl-substituted aniline ring, linked by a thioether bridge. The nitro group, in particular, is a strong chromophore. For instance, 2-nitroaniline (B44862) exhibits characteristic absorption bands in the UV-Vis region. researchgate.net The conjugation between the aromatic rings through the sulfur atom would also influence the electronic transitions and the position of the absorption maxima (λmax).
The electronic spectrum would likely show absorptions corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions associated with the nitro and amino groups and the sulfur atom. The exact positions of these absorptions would be sensitive to the solvent used for the analysis due to solvatochromic effects.
Expected UV-Vis Absorption Data:
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (Benzene rings) | 200-280 |
| n → π* (NO₂ group) | > 300 |
| Intramolecular Charge Transfer | > 300 |
This table is based on general principles of UV-Vis spectroscopy for similar aromatic compounds, as specific experimental data for this compound was not found.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While a specific crystal structure for this compound has not been detailed in the available literature, studies on related aniline and thiophene (B33073) derivatives provide a basis for understanding its potential solid-state architecture. semanticscholar.orgnih.govnih.gov The crystal structure would reveal the dihedral angles between the two aromatic rings, which would be influenced by the steric hindrance of the ortho-substituents and the nature of the thioether linkage.
Intermolecular interactions, such as hydrogen bonding involving the amine group and the oxygen atoms of the nitro and mesyl groups, would play a significant role in the crystal packing. nih.gov Weak C-H···O interactions and potential π-π stacking between the aromatic rings could also contribute to the stability of the crystal lattice. nih.gov A detailed crystallographic analysis would provide precise measurements of these interactions.
Anticipated Crystallographic Parameters:
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |
| Space Group | P2₁/c or similar |
| C-S Bond Lengths | ~1.75 - 1.80 Å |
| C-N Bond Lengths | ~1.38 - 1.45 Å |
| Dihedral Angle (between rings) | Significant twist due to steric hindrance |
| Intermolecular Interactions | Hydrogen bonding, C-H···O interactions, π-π stacking |
This table represents expected values based on crystallographic data for structurally related compounds and is for illustrative purposes.
Advanced Analytical Methodologies for 5 Mesyl 2 2 Nitrophenyl Thio Aniline
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental in the pharmaceutical industry for the separation and quantification of compounds and their related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful tools for assessing the purity of 5-Mesyl-2-[(2-nitrophenyl)thio]aniline.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method is essential for the routine analysis and quality control of this compound. A typical reverse-phase HPLC method can be employed for its separation and quantification. ijcrt.org Method development would involve a systematic optimization of various parameters to achieve the desired chromatographic performance, including good resolution, peak symmetry, and a reasonable analysis time.
Method Development:
A suitable HPLC method for this compound can be developed using a C18 column with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer. ijcrt.org The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the analyte at multiple wavelengths, aiding in peak identification and purity assessment.
Validation:
Once developed, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process would typically include the evaluation of the following parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of impurities and degradation products.
Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
The following interactive table provides an example of the validation parameters for a hypothetical validated HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | 0.01 µg/mL |
| LOQ | - | 0.03 µg/mL |
| Robustness | No significant impact on results | Robust |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. For this compound, UPLC can be particularly advantageous for the rapid analysis of samples and for the detection of trace-level impurities. ijcrt.org
The principles of method development for UPLC are similar to those for HPLC, but with consideration for the higher pressures and smaller particle sizes involved. The benefits of UPLC for the analysis of this compound include:
Increased Throughput: The faster analysis times allow for a higher number of samples to be analyzed in a given period.
Improved Resolution: The enhanced resolving power of UPLC enables the separation of closely eluting impurities that may not be resolved by HPLC.
Higher Sensitivity: The sharper and narrower peaks obtained with UPLC lead to an increased signal-to-noise ratio and lower detection limits.
Gas Chromatography (GC) for Volatile Byproducts and Impurities
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable tool for the identification and quantification of volatile byproducts and impurities that may be present from the synthesis process.
Potential volatile impurities could include residual solvents or starting materials. A GC-MS method would allow for the separation of these components, and the mass spectrometer would provide fragmentation patterns that can be used to identify the individual compounds. The development of a GC method would involve the optimization of parameters such as the column type, temperature program, and injection mode.
Electrochemical Characterization and Redox Behavior Studies
Electrochemical techniques provide a unique insight into the redox properties of molecules, which can be crucial for understanding their reactivity and potential metabolic pathways. For this compound, cyclic voltammetry is a key technique for studying the reduction of its nitro group and the oxidation of its aniline (B41778) moiety.
Cyclic Voltammetry for Nitro Group Reduction Potentials
The presence of a nitroaromatic group in this compound makes it amenable to electrochemical reduction. Cyclic voltammetry can be used to determine the reduction potentials of the nitro group, providing information about the ease of its reduction. The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of steps, often involving the formation of a radical anion, followed by further reduction to a nitroso and hydroxylamine (B1172632) intermediate, and ultimately to the corresponding amine.
A typical cyclic voltammogram of a nitroaromatic compound would show one or more reduction peaks, corresponding to the different stages of the reduction process. The potential at which these peaks occur is dependent on the molecular structure and the experimental conditions, such as the solvent and supporting electrolyte.
Investigation of Aniline Oxidation Processes
The aniline functional group in this compound can undergo electrochemical oxidation. The study of this process by cyclic voltammetry can reveal information about the oxidation potential of the aniline moiety and the stability of the resulting oxidized species. The oxidation of anilines can be a complex process, often leading to the formation of radical cations that can undergo further reactions, such as dimerization or polymerization, to form a variety of products.
The oxidation potential of the aniline group is influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the presence of the electron-withdrawing mesyl and nitrophenylthio groups would be expected to increase the oxidation potential compared to unsubstituted aniline.
The following table summarizes the key electrochemical parameters that can be obtained from cyclic voltammetry studies of this compound.
| Functional Group | Electrochemical Process | Key Parameters from Cyclic Voltammetry |
| Nitro Group | Reduction | Peak Reduction Potential (Epc), Peak Oxidation Potential (Epa), Half-wave Potential (E1/2) |
| Aniline Group | Oxidation | Peak Oxidation Potential (Epa), Peak Reduction Potential (Epc), Half-wave Potential (E1/2) |
Computational Chemistry and Molecular Modeling of 5 Mesyl 2 2 Nitrophenyl Thio Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and stability.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties and reactivity descriptors. For 5-Mesyl-2-[(2-nitrophenyl)thio]aniline, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
This analysis would yield crucial data points that describe the molecule's reactivity and kinetic stability. Although no specific studies have been published for this compound, a hypothetical table of reactivity descriptors is presented below to illustrate the type of data that would be generated.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (Arbitrary Units) | Significance |
| Ionization Potential (I) | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 2.1 eV | Energy released when an electron is added. |
| Global Hardness (η) | 2.7 eV | Resistance to change in electron distribution. |
| Chemical Potential (μ) | -4.8 eV | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | 4.2 eV | Propensity of the molecule to accept electrons. |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Conformational Analysis and Potential Energy Surfaces
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves exploring the different spatial arrangements of atoms that can be achieved through rotation around single bonds. By calculating the potential energy surface, researchers can identify the most stable, low-energy conformations. For this compound, this would involve studying the rotation around the C-S and S-C bonds to determine the preferred orientation of the phenyl rings relative to each other.
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of a ligand interacting with its biological target, such as a protein or enzyme, over time. These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. While no MD simulation studies have been reported for this compound, this technique would be invaluable for understanding its behavior in a biological system.
In Silico Screening and Pharmacophore Modeling
In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of binding to a specific biological target. Pharmacophore modeling is a key component of this process. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. For this compound, a pharmacophore model could be developed based on its structural features to screen for potential biological targets.
Molecular Docking Studies for Predictive Binding Affinity to Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also estimates the binding affinity, often expressed as a docking score or binding energy. This information is crucial for predicting the biological activity of a compound.
A molecular docking study of this compound would involve docking the molecule into the active site of various potential protein targets. The results would be presented in a table summarizing the binding affinities and key interactions.
Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Receptor
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | Predicted strength of the ligand-receptor interaction. |
| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with active site residues. |
| Interacting Residues | Tyr23, Ser45, Leu89 | Amino acid residues in the active site involved in binding. |
Note: The data in this table is hypothetical and intended to illustrate the output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting their biological efficacy, thereby guiding the synthesis of new derivatives with potentially enhanced therapeutic properties.
The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the corresponding changes in biological activity, a predictive model can be constructed. These models are not only cost-effective but also reduce the reliance on extensive and time-consuming experimental testing.
The development of a robust QSAR model involves several key stages: the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the application of statistical methods to build the model, and rigorous validation to ensure its predictive power.
Molecular Descriptor Calculation
A critical step in QSAR modeling is the characterization of molecular structures using numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a molecule like this compound, a diverse range of descriptors would be calculated to capture its electronic, steric, and hydrophobic features. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for receptor-ligand interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.
Steric Descriptors: These relate to the size and shape of the molecule, which influence how it fits into a biological target's binding site. Common steric descriptors include molecular weight, molecular volume, and surface area.
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most widely used hydrophobic descriptor.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
The selection of relevant descriptors is a crucial aspect of building a predictive QSAR model.
Model Development and Statistical Methods
Once the molecular descriptors have been calculated for a series of analogues of this compound, various statistical methods can be employed to develop the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the biological activity and the selected descriptors. nih.gov More advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also utilized to create 3D-QSAR models that provide a more detailed understanding of the structure-activity relationship. tandfonline.commdpi.com
For instance, a hypothetical QSAR study on a series of this compound derivatives might yield an equation similar to the following:
pIC50 = α (logP) - β (LUMO) + γ (Molecular Surface Area) + C
In this equation, pIC50 represents the biological activity, and α, β, and γ are the coefficients for the respective descriptors, with C being a constant. Such an equation would suggest that hydrophobicity and molecular surface area positively contribute to the biological activity, while a higher LUMO energy is detrimental.
Model Validation and Predictive Power
The reliability of a QSAR model is determined through rigorous validation. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's internal consistency. researchgate.net External validation, where the model is used to predict the activity of a set of compounds not used in its development, is crucial for evaluating its real-world predictive power (r²pred). tandfonline.commdpi.com A statistically robust QSAR model will exhibit high values for both q² and r²pred, indicating its ability to accurately predict the biological efficacy of novel compounds.
The insights gained from QSAR models can guide the rational design of new derivatives of this compound with improved biological activity. For example, if a model indicates that increased hydrophobicity in a specific region of the molecule enhances activity, medicinal chemists can focus on synthesizing analogues with more lipophilic substituents in that position.
Illustrative Data from a Hypothetical QSAR Study
The following interactive table presents hypothetical data from a QSAR study on a series of this compound derivatives, illustrating the relationship between selected molecular descriptors and observed biological activity.
| Compound | logP | LUMO Energy (eV) | Molecular Surface Area (Ų) | Observed pIC₅₀ | Predicted pIC₅₀ |
| This compound | 4.2 | -2.5 | 350 | 6.5 | 6.4 |
| Derivative 1 | 4.5 | -2.6 | 360 | 6.8 | 6.7 |
| Derivative 2 | 3.9 | -2.4 | 340 | 6.3 | 6.3 |
| Derivative 3 | 4.8 | -2.7 | 370 | 7.1 | 7.0 |
| Derivative 4 | 3.5 | -2.3 | 330 | 6.0 | 6.1 |
This data demonstrates how variations in physicochemical properties can correlate with changes in biological efficacy, forming the basis for predictive QSAR modeling.
Derivatives, Analogues, and Advanced Therapeutic Design Considerations for 5 Mesyl 2 2 Nitrophenyl Thio Aniline
Design and Synthesis of Novel Analogues of 5-Mesyl-2-[(2-nitrophenyl)thio]aniline
A comprehensive search of scientific literature yields no specific studies focused on the design and synthesis of novel analogues of this compound.
Structural Modifications for Enhanced Potency and Selectivity
There is no available research detailing specific structural modifications of the this compound scaffold aimed at enhancing biological potency and selectivity. Structure-activity relationship (SAR) studies, which are crucial for identifying key chemical features for therapeutic efficacy, have not been published for this compound.
Development of Hybrid Molecules Incorporating Other Pharmacophores
The concept of creating hybrid molecules, which combine distinct pharmacophoric units to target multiple biological pathways, is a growing area in drug discovery. However, there are no published examples of hybrid molecules that incorporate the this compound scaffold. Research in this area would be the first to explore the potential synergistic effects of combining this particular chemical entity with other known bioactive moieties.
Ligand Design for Specific Biological Targets Based on this compound Scaffold
The process of rational ligand design, which utilizes the three-dimensional structure of a biological target to design complementary molecules, has not been applied to the this compound scaffold according to available literature. The specific biological targets of this compound, if any, have not been publicly disclosed, which is a prerequisite for initiating targeted ligand design studies.
Strategies for Improving Bioavailability and Metabolic Stability
Investigations into the pharmacokinetic properties of this compound, including its bioavailability and metabolic stability, are absent from the scientific literature. Strategies to improve these crucial drug-like properties, such as modifying lipophilicity, introducing metabolically stable functional groups, or developing prodrugs, have not been explored for this specific compound.
Future Research Directions and Translational Perspectives for 5 Mesyl 2 2 Nitrophenyl Thio Aniline
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advancement of novel therapeutics and functional molecules is increasingly driven by computational approaches. Artificial Intelligence (AI) and Machine Learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design-build-test-learn cycle. For a scaffold such as 5-Mesyl-2-[(2-nitrophenyl)thio]aniline, these technologies can be pivotal in optimizing its properties and discovering new derivatives with enhanced functions.
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested molecules. mdpi.com For derivatives of this compound, ML models could predict key parameters such as binding affinity to specific protein targets, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netnih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. mdpi.com
Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecular structures from scratch that are optimized for desired characteristics. mdpi.com By providing the core structure of this compound as a starting point, these models could generate a virtual library of thousands of unique derivatives. These new structures could be designed to maximize interaction with a specific biological target, such as a kinase or a parasitic enzyme, by building upon the foundational scaffold. nih.govresearchgate.net This approach significantly expands the accessible chemical space beyond what is achievable through traditional medicinal chemistry intuition alone.
Table 1: Potential Applications of AI/ML in the Development of this compound Analogs
| AI/ML Technique | Application in Compound Design | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on physicochemical properties of derivatives. | Prioritization of high-potency compounds for synthesis. |
| Support Vector Machines (SVM) & Random Forests | Classify compounds as active/inactive against a target; predict binding interactions. nih.govmdpi.com | Efficient virtual screening of large compound libraries. |
| Artificial Neural Networks (ANN) | Model complex, non-linear relationships between structure and pharmacokinetic profiles. nih.govresearchgate.net | Design of derivatives with improved bioavailability and metabolic stability. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures with optimized, multi-parameter properties. | Discovery of new scaffolds with superior efficacy and safety. |
Advanced Characterization Techniques for Complex Biological Systems
Understanding how a small molecule interacts with its biological targets within the complex cellular environment is crucial for its development as a therapeutic or research tool. Several advanced analytical techniques could provide unprecedented insight into the mechanism of action of this compound.
Cryo-Electron Microscopy (Cryo-EM): Recent advancements in cryo-EM have enabled the high-resolution structural determination of protein-ligand complexes without the need for crystallization. creative-biostructure.com This technique could be employed to visualize the precise binding mode of this compound within its target protein. bbk.ac.uk Such atomic-level detail is invaluable for structure-based drug design, allowing for the rational modification of the compound to enhance binding affinity and selectivity. schrodinger.com Automated computational methods are also being developed to better identify small molecules within cryo-EM density maps, further empowering this approach. biorxiv.orgnih.gov
Mass Spectrometry Imaging (MSI): MSI is a powerful, label-free technique used to map the spatial distribution of small molecules, metabolites, and lipids directly in tissue sections. nih.govnih.gov Using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, researchers could visualize the distribution of this compound and its metabolites in various organs or even within a tumor microenvironment. taylorfrancis.comrsc.org This provides critical information on drug localization, target engagement, and potential off-target accumulation, which is essential for pharmacokinetic and pharmacodynamic studies. researchgate.net
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique used to quantify molecular binding events. springernature.com It can be used to precisely measure the binding kinetics (association and dissociation rates) and affinity of this compound to its purified protein target. This quantitative data is fundamental for establishing structure-activity relationships (SAR) and validating target engagement.
Table 2: Advanced Techniques for Characterizing the Biological Interactions of this compound
| Technique | Information Gained | Research Application |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the compound bound to its target protein. | Elucidation of binding mechanism; rational drug design. |
| Mass Spectrometry Imaging (MSI) | Spatial distribution of the compound and its metabolites in tissue. | Pharmacokinetic analysis; confirmation of target site localization. |
| Surface Plasmon Resonance (SPR) | Quantitative measurement of binding affinity and kinetics (k_on, k_off). | Target validation; SAR studies; lead optimization. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy). | Deeper understanding of the driving forces behind the molecular interaction. |
Potential for this compound as a Chemical Probe in Biological Research
A chemical probe is a small molecule used to study and manipulate a specific protein or biological process. mdpi.com The unique structure of this compound, particularly its nitroaromatic group, makes it an intriguing candidate for development as a specialized chemical probe.
The nitroaromatic moiety is known to be bioreducible; under low-oxygen (hypoxic) conditions, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group. nih.govmdpi.com This transformation can unmask a fluorescent reporter group or a reactive species, making such compounds excellent probes for imaging hypoxia or for hypoxia-activated drug delivery. nih.govnih.gov The 2-nitrophenyl group in this compound could serve as a hypoxia-sensitive trigger. Upon reduction, a change in the molecule's electronic properties could lead to a "turn-on" fluorescence response, allowing for the visualization of hypoxic cells. mdpi.com
Furthermore, the aniline (B41778) or phenyl rings could be synthetically modified to incorporate other functionalities essential for a versatile chemical probe. These include:
Reporter Tags: Attachment of a fluorophore for direct imaging, or a biotin (B1667282) tag for affinity purification and identification of binding partners.
Reactive Groups: Introduction of a photo-activatable cross-linking group (e.g., a diazirine) to covalently capture and identify the direct protein targets of the compound within a cell lysate.
Bio-orthogonal Handles: Incorporation of an alkyne or azide (B81097) group to allow for "click" chemistry-based labeling and detection in complex biological systems. ljmu.ac.uk
Table 3: Strategies for Developing this compound into a Chemical Probe
| Probe Type | Key Feature | Potential Application |
|---|---|---|
| Hypoxia-Activated Probe | The inherent bioreducible 2-nitrophenyl group. nih.gov | Fluorescent imaging of hypoxic tissues in cancer research; studying cellular response to low oxygen. |
| Affinity-Based Probe | Addition of a biotin tag. | Pull-down experiments to identify protein binding partners from cell lysates. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., diazirine, benzophenone). | Covalent labeling and unambiguous identification of direct cellular targets. |
| Activity-Based Probe | Design of an electrophilic "warhead" targeting an enzyme active site. rsc.org | Profiling the activity of specific enzyme families in living systems. |
Emerging Applications in Material Science and Chemical Technology (general, not specific to the compound, but broad academic interest)
The distinct chemical motifs within this compound—aniline, sulfone, and nitroaromatic rings—are all foundational components in modern material science and chemical technology. While the specific compound itself is not yet established in this field, its structural relatives are key players in the development of advanced materials.
Aniline Derivatives: Aniline is the monomer for polyaniline (PANI), one of the most studied conducting polymers. PANI and its derivatives are used in a wide range of applications, including anti-corrosion coatings, chemical sensors, and electrochromic devices. mdpi.com Sulfonated polyanilines, in particular, exhibit good water solubility and biocompatibility, making them suitable for applications in tissue engineering and biosensors. nih.gov
Sulfone-Containing Polymers: The sulfone group imparts high thermal stability, oxidative resistance, and mechanical strength to polymers. Poly(arylene ether sulfone)s (PAES) are high-performance thermoplastics used in aerospace, automotive, and medical applications, as well as for manufacturing specialized membranes for water purification and gas separation. dau.edu The incorporation of sulfone moieties into polymer backbones is a key strategy for creating robust, high-performance materials.
Nitroaromatic Compounds: Nitroaromatic compounds are vital industrial intermediates. nih.gov They are the precursors for the synthesis of anilines, which are then used to produce a vast array of dyes, pharmaceuticals, and agrochemicals. scielo.br The high polarity and electron-withdrawing nature of the nitro group also make these compounds useful in the synthesis of energetic materials and as components in sensors for detecting specific analytes through fluorescence quenching mechanisms. researchgate.netmdpi.com
Table 4: General Material Science Applications of Constituent Moieties
| Chemical Class | Application Area | Example Material/Technology |
|---|---|---|
| Aniline Derivatives | Conducting Polymers, Sensors | Polyaniline (PANI) for gas sensors and anti-static coatings. mdpi.comnih.gov |
| Sulfone-Containing Moieties | High-Performance Polymers, Membranes | Poly(arylene ether sulfone)s (PAES) for ultrafiltration membranes. dau.edu |
| Nitroaromatic Compounds | Chemical Synthesis, Sensing | Precursors for dyes and pharmaceuticals; components of fluorescent sensors for explosives. nih.govacs.org |
Q & A
Q. How can this compound be integrated into materials science research?
- Methodology : Explore its use as a monomer for conductive polymers (e.g., polyaniline analogs) via oxidative polymerization. Characterize conductivity via four-point probe measurements. The thioether linkage may enhance flexibility, while the nitro group introduces redox activity. Compare with non-sulfonated derivatives to assess mesyl group effects on material properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
